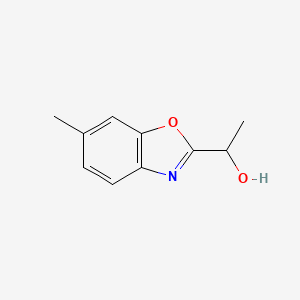
1H-Indole-3-carboxylic acid pyridin-3-ylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-carboxylic acid pyridin-3-ylamide is a heterocyclic compound that features both pyridine and indole moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid pyridin-3-ylamide typically involves the reaction of 3-aminopyridine with indole-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions: 1H-Indole-3-carboxylic acid pyridin-3-ylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed:
Oxidation: Formation of N-(pyridin-3-yl)-1H-indole-3-carboxylic acid.
Reduction: Formation of N-(pyridin-3-yl)-1H-indole-3-amine.
Substitution: Formation of N-(pyridin-3-yl)-1H-indole-3-alkylcarboxamide.
科学研究应用
1H-Indole-3-carboxylic acid pyridin-3-ylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 1H-Indole-3-carboxylic acid pyridin-3-ylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
相似化合物的比较
- N-(pyridin-2-yl)-1H-indole-3-carboxamide
- N-(pyridin-4-yl)-1H-indole-3-carboxamide
- N-(pyridin-3-yl)-1H-indole-2-carboxamide
Comparison: 1H-Indole-3-carboxylic acid pyridin-3-ylamide is unique due to the position of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications.
属性
分子式 |
C14H11N3O |
|---|---|
分子量 |
237.26 g/mol |
IUPAC 名称 |
N-pyridin-3-yl-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c18-14(17-10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H,(H,17,18) |
InChI 键 |
QFXNHHVIBNIDBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloro-5-fluoropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B8542510.png)




![Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)pyrrolidine-1-carboxylate](/img/structure/B8542559.png)








